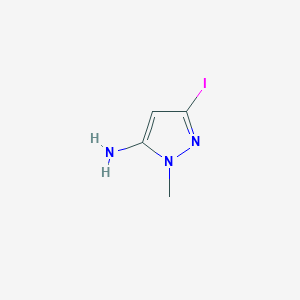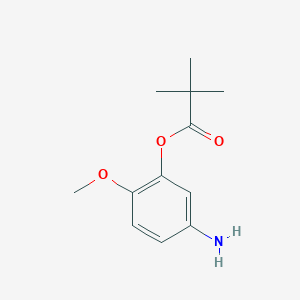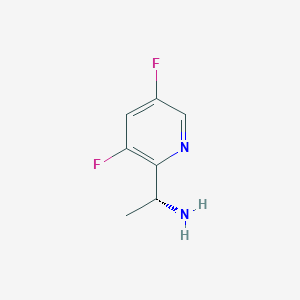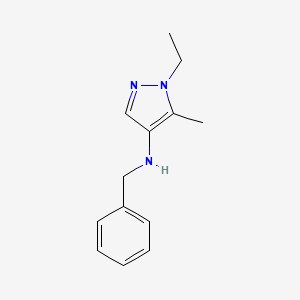
2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. . The presence of both carbamoyl and fluoro groups in its structure enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to yield the desired product .
Industrial Production Methods: Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. This method has been shown to significantly reduce reaction times (110–210 seconds) and achieve high yields (91–96%) compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as the ATPase domain of human topoisomerase IIα. This interaction inhibits the enzyme’s activity, leading to the induction of apoptosis in cancer cells. The compound’s ability to bind to the enzyme’s active site and disrupt its function is a key aspect of its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoroquinoline-4-carboxylic acid
- 2-Fluoroquinoline-4-carboxylic acid
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives
Comparison: Compared to other similar compounds, 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid is unique due to the presence of both carbamoyl and fluoro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a promising candidate for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C11H7FN2O3 |
|---|---|
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
2-carbamoyl-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O3/c12-5-1-2-6-7(11(16)17)4-9(10(13)15)14-8(6)3-5/h1-4H,(H2,13,15)(H,16,17) |
InChI-Schlüssel |
HHQSGGQPHVTZPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11732042.png)
![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)

![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)

amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11732084.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)

